Cas no 56660-99-2 (4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol)
56660-99-2 structure
Product Name:4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol
N.o CAS:56660-99-2
MF:C23H27ClFNO3
MW:419.916789293289
CID:381942
PubChem ID:3044051
Update Time:2025-05-22
4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-Piperidinol,4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-
- 4-(4-chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol
- 4-(p-Chlorophenyl)-1-[3-[2-(p-fluorophenyl)-1,3-dioxolan-2-yl]propyl]piperidin-4-ol
- [14C]-Haloperidol-ethylenketal
- < 14C> -Haloperidol-ethylenketal
- 4-(4-(p-Chlorophenyl)-4-hydroxypiperidino)-1,1-ethylenedioxy-1-(p-fluorophenyl)butane
- 4-(p-Chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-4-piperidinol
- 4-< 4-(4-chlorophenyl)-4-hydroxypiperidino> -1,1-ethylenedioxy-1-(4-fluorophenyl)butane
- 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluoropheny
- AC1MIGJS
- BRN 1514587
- CTK8J3598
- LS-116918
- 4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol
- DTXSID30205228
- 4-Piperidinol, 4-(p-chlorophenyl)-1-(3-(2-(p-fluorophenyl)-1,3-dioxolan-2-yl)propyl)-
- 56660-99-2
- 4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol
-
- Inchi: 1S/C23H27ClFNO3/c24-20-6-2-18(3-7-20)22(27)11-14-26(15-12-22)13-1-10-23(28-16-17-29-23)19-4-8-21(25)9-5-19/h2-9,27H,1,10-17H2
- Chave InChI: BUJLOFQXOPFTPX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1(CCN(CCCC2(C3C=CC(=CC=3)F)OCCO2)CC1)O
Propriedades Computadas
- Massa Exacta: 419.16651
- Massa monoisotópica: 419.166
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 29
- Contagem de Ligações Rotativas: 6
- Complexidade: 506
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 41.9Ų
- XLogP3: 3.8
Propriedades Experimentais
- Densidade: 1.246
- Ponto de ebulição: 549.1°Cat760mmHg
- Ponto de Flash: 285.9°C
- Índice de Refracção: 1.572
- PSA: 41.93
- LogP: 4.38040
4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | C380940-5mg |
4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |
56660-99-2 | 5mg |
$ 236.00 | 2023-04-18 | ||
| TRC | C380940-10mg |
4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |
56660-99-2 | 10mg |
$ 442.00 | 2023-04-18 | ||
| TRC | C380940-25mg |
4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |
56660-99-2 | 25mg |
$ 1074.00 | 2023-04-18 | ||
| TRC | C380940-50mg |
4-(4-Chlorophenyl)-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-4-piperidinol |
56660-99-2 | 50mg |
$ 1837.00 | 2023-04-18 |
4-(4-Chlorophenyl)-1-3-2-(4-fluorophenyl)-1,3-dioxolan-2-ylpropyl-4-piperidinol Literatura Relacionada
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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